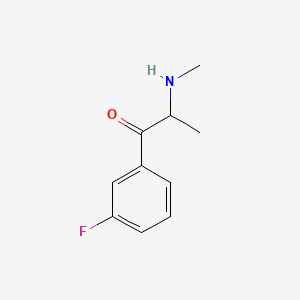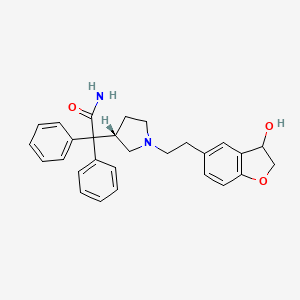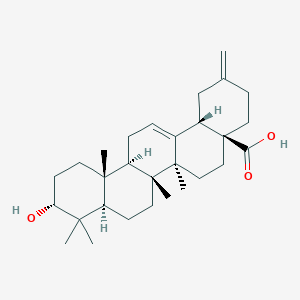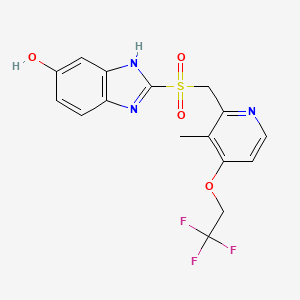![molecular formula C11H14TN5O3 B605057 2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one CAS No. 138921-14-9](/img/structure/B605057.png)
2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one involves multiple steps. One of the key steps is the formation of the cyclobutyl ring, which is achieved through a series of cyclization reactions. The compound is then further modified to introduce the amino and hydroxymethyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxymethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one has been extensively studied for its antiviral properties. It has shown efficacy against:
Herpesviruses: Inhibits viral DNA polymerase, preventing viral replication.
Hepatitis B: Acts as a non-obligate chain terminator, blocking viral DNA synthesis.
HIV/AIDS: Interferes with viral reverse transcription.
Cytomegalovirus: Similar mechanism as with herpesviruses.
Mechanism of Action
The compound exerts its antiviral effects by mimicking the natural nucleoside guanine. Once inside the infected cell, it is phosphorylated to its active triphosphate form. This active form then inhibits viral DNA polymerase by incorporating into the viral DNA and causing chain termination. Unlike traditional chain terminators, it induces a conformational change in the polymerase, blocking further DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another guanine analog used to treat herpesvirus infections.
Ganciclovir: Used for cytomegalovirus infections.
Zidovudine: A thymidine analog used in HIV treatment.
Uniqueness
2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one is unique due to its broad-spectrum antiviral activity and its ability to act as a non-obligate chain terminator. This property allows it to inhibit viral replication more effectively compared to traditional chain terminators .
Properties
CAS No. |
138921-14-9 |
|---|---|
Molecular Formula |
C11H14TN5O3 |
Molecular Weight |
267.28 |
IUPAC Name |
2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/i4T |
InChI Key |
GWFOVSGRNGAGDL-WMTWEQRYSA-N |
SMILES |
C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 69992; A-69992; A69992; Abbott 69992; A 75962; A-75962; A75962; A 75179; A75179; A-75179; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














